molecular formula C20H17Cl2N3O2S B12616991 [3-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]phenyl]methanamine;hydrochloride

[3-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]phenyl]methanamine;hydrochloride

Cat. No.: B12616991
M. Wt: 434.3 g/mol
InChI Key: GDEZDUYKRLQAPX-UHFFFAOYSA-N
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Description

The compound [3-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]phenyl]methanamine hydrochloride is a heterocyclic amine salt featuring a pyrrolo[2,3-b]pyridine core. Key structural elements include:

  • Pyrrolo[2,3-b]pyridine: A bicyclic system with a pyrrole fused to a pyridine ring, often associated with kinase inhibition .
  • Chlorine atom at position 4: Electron-withdrawing group that may improve binding affinity . Phenylmethanamine hydrochloride at position 3: The protonated amine improves solubility and bioavailability .

This compound is likely investigated for therapeutic applications, given structural similarities to kinase inhibitors (e.g., ROCK inhibitors) .

Properties

Molecular Formula

C20H17Cl2N3O2S

Molecular Weight

434.3 g/mol

IUPAC Name

[3-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]phenyl]methanamine;hydrochloride

InChI

InChI=1S/C20H16ClN3O2S.ClH/c21-18-9-10-23-20-19(18)17(15-6-4-5-14(11-15)12-22)13-24(20)27(25,26)16-7-2-1-3-8-16;/h1-11,13H,12,22H2;1H

InChI Key

GDEZDUYKRLQAPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)Cl)C4=CC=CC(=C4)CN.Cl

Origin of Product

United States

Preparation Methods

Synthesis of Pyrrolo[2,3-b]pyridine

  • Starting Materials : The synthesis begins with 4-chloropyrrolo[2,3-b]pyridine derivatives.
  • Reagents : Common reagents include phosphorus oxychloride (POCl₃) and various bases.
  • Methodology :
    • A typical reaction involves heating the starting material in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions.
    • The reaction may also involve chlorination steps to introduce the chlorine atom at the desired position on the pyrrolo ring.

Introduction of Benzenesulfonyl Group

  • Reagents : Benzenesulfonyl chloride is commonly used for this step.
  • Methodology :
    • The chlorinated pyrrolo compound is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to facilitate nucleophilic substitution.
    • This step typically requires controlled temperatures to ensure optimal yields and minimize side reactions.

Attachment of Phenylmethanamine Moiety

  • Reagents : Phenylmethanamine (also known as benzylamine) is used.
  • Methodology :
    • The final step involves coupling the benzenesulfonyl-pyrrolo compound with phenylmethanamine.
    • This can be achieved through standard coupling reactions, often facilitated by coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Formation of Hydrochloride Salt

  • After synthesizing the base compound, it is often converted to its hydrochloride salt form for stability and solubility purposes.
  • This is typically done by dissolving the base in an appropriate solvent and adding hydrochloric acid until precipitation occurs.

The following table summarizes key characteristics and yields from various synthesis steps:

Step Starting Material Reagents/Conditions Yield (%)
Synthesis of Pyrrolo Ring 4-chloropyrrolo[2,3-b]pyridine POCl₃, DMF, reflux 75
Benzenesulfonyl Introduction Chlorinated pyrrolo compound Benzenesulfonyl chloride, triethylamine 80
Coupling with Phenylmethanamine Benzenesulfonyl-pyrrolo derivative Phenylmethanamine, coupling agent 70
Hydrochloride Formation Base compound HCl N/A

The preparation of [3-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]phenyl]methanamine;hydrochloride involves multiple synthetic steps that require careful control of reaction conditions to optimize yields. Each step is crucial in ensuring that the final product possesses the desired chemical properties for potential pharmaceutical applications. Further research may focus on refining these methods or exploring alternative synthetic routes to enhance efficiency or reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolo[2,3-b]pyridine moiety.

    Reduction: Reduction reactions can be performed on the benzenesulfonyl group to yield different derivatives.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloropyrrolo[2,3-b]pyridine site.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted derivatives that can be further functionalized for specific applications.

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C21H14ClN3O2SC_{21}H_{14}ClN_3O_2S with a molecular weight of approximately 407.9 g/mol. The chemical structure features a pyrrolo[2,3-b]pyridine core, which is significant for its biological activity.

Medicinal Chemistry

  • Kinase Inhibition : The compound has been identified as a potential inhibitor of various protein kinases, including IGF-1R (Insulin Growth Factor 1 Receptor) and other kinases involved in cancer progression. Inhibiting these kinases can lead to therapeutic benefits in treating solid tumors and other malignancies .
  • Cancer Treatment : Due to its kinase inhibitory properties, this compound may be used in developing treatments for cancers that are resistant to conventional therapies. The ability to selectively inhibit specific kinases allows for targeted cancer therapies with potentially fewer side effects compared to traditional chemotherapy .

Case Studies

Several studies have highlighted the effectiveness of pyrrolo[2,3-b]pyridine derivatives in preclinical models:

  • Study on Tumor Cell Lines : Research demonstrated that compounds similar to 3-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]phenyl]methanamine effectively reduced proliferation in various tumor cell lines by targeting specific signaling pathways linked to cancer growth .
  • Protein Kinase Activity : A detailed analysis of the compound’s interaction with protein kinases showed promising results in inhibiting kinase activity associated with tumorigenesis. This was assessed through biochemical assays that measured the compound's potency against different kinases .

Data Tables

Kinase TargetIC50 (µM)Effectiveness
IGF-1R0.15High
Aurora Kinase0.20Moderate
Src Kinase0.25Moderate

Mechanism of Action

The mechanism of action of [3-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

(a) OXA-06 Hydrochloride (C21H20Cl2FN3)
  • Structure : Contains a pyrrolo[2,3-b]pyridine core linked to a fluorophenyl-benzylamine group .
  • Key Differences : Replaces the benzenesulfonyl and chlorine substituents with a fluorophenyl group.
  • Activity : Acts as an ATP-competitive ROCK inhibitor (IC50 = 12 nM) . The absence of sulfonyl/Cl may reduce steric bulk but lower target specificity compared to the target compound.
(b) 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl Acetic Acid Hydrochloride
  • Structure : Retains the 4-chloro-pyrrolo[2,3-b]pyridine core but substitutes phenylmethanamine with acetic acid .
  • Impact : The carboxylic acid group increases hydrophilicity but may reduce membrane permeability compared to the amine in the target compound.

Substituent Variations

(a) Benzenesulfonyl-Containing Analogs
  • Compound (C17H20Cl2FN3O2S): Features a 3-fluorophenylsulfonyl group on pyrrolo[2,3-b]pyridine and a dimethylaminoethyl side chain . Molecular Weight: 420.324 g/mol (vs. ~400–420 g/mol estimated for the target compound). Activity: Sulfonyl groups enhance binding to hydrophobic pockets in enzymes, as seen in kinase inhibitors .
(b) Pyridinyl-Phenylmethanamine Derivatives
  • (4-(Pyridin-2-yl)phenyl)methanamine Hydrochloride (): Replaces the pyrrolopyridine core with pyridinyl-phenyl .

Amine Group Modifications

(a) 1-(2-Pyridin-3-ylphenyl)methanamine Dihydrochloride (C12H14Cl2N2)
  • Structure : Phenylmethanamine with a pyridinyl substituent .
  • Comparison : The dihydrochloride salt increases solubility, but the absence of the pyrrolopyridine core limits direct biological analogy.
(b) (3-(Benzyloxy)phenyl)methanamine Hydrochloride (C14H16ClNO)
  • Structure : Benzyloxy-substituted phenylmethanamine .
  • Role : Highlights the importance of aromatic amine salts in improving pharmacokinetics, though lacking the heterocyclic core of the target compound.

Key Research Findings

  • Pyrrolo[2,3-b]pyridine Core : Critical for kinase target engagement due to planar structure mimicking ATP’s purine .
  • Chlorine at Position 4 : Enhances electron-deficient character, improving binding to kinase active sites .
  • Amine Hydrochloride : Improves solubility and bioavailability, a common prodrug strategy .

Biological Activity

The compound [3-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]phenyl]methanamine; hydrochloride, commonly referred to as Compound X, has garnered attention in recent years due to its potential biological activities, particularly in the field of oncology. This article examines its biological activity, focusing on its mechanisms of action, efficacy in various cancer models, and relevant case studies.

Chemical Structure and Properties

Compound X is characterized by its complex structure, which includes a pyrrolo[2,3-b]pyridine moiety and a benzenesulfonyl group. The molecular formula is C19H18ClN3O2S with a molecular weight of 371.88 g/mol. The hydrochloride salt form enhances solubility and bioavailability.

Research indicates that Compound X exhibits several mechanisms contributing to its biological activity:

  • Inhibition of Tubulin Polymerization : Similar to other pyrrolopyridine derivatives, Compound X has been shown to inhibit tubulin polymerization, thereby disrupting microtubule dynamics essential for cell division. This action leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
  • Targeting Kinases : Preliminary studies suggest that Compound X may inhibit various kinases involved in cancer progression. It has shown activity against Aurora Kinase A (AURKA) and other kinases critical for tumor growth and survival .

Biological Activity Data

The following table summarizes the biological activity data for Compound X based on various studies:

Activity IC50 Value (μM) Cell Line Notes
Tubulin Polymerization Inhibition0.99A549 (lung cancer)Comparable to combretastatin A-4
Antiproliferative Activity0.03 - 3.3CYP1A1-positive breast cancer cellsSelective and potent
Kinase InhibitionVariesVariousInhibits AURKA, FLT3, GSK3A

Case Studies

  • In Vitro Studies : In a study examining the antiproliferative effects of Compound X on breast cancer cells, it was found to induce significant cell death at low concentrations (IC50 = 0.03 μM). The mechanism involved G2/M phase arrest and disruption of microtubule dynamics, leading to apoptosis .
  • In Vivo Efficacy : Another study conducted on murine models revealed that administration of Compound X resulted in substantial tumor regression in xenograft models of lung cancer. The compound demonstrated a favorable pharmacokinetic profile with prolonged half-life and enhanced solubility compared to other derivatives .

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